molecular formula C8H5BrN2O B14848147 2-(4-Bromopyridin-2-YL)oxazole

2-(4-Bromopyridin-2-YL)oxazole

Cat. No.: B14848147
M. Wt: 225.04 g/mol
InChI Key: YGRTVMPUWYWZFA-UHFFFAOYSA-N
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Description

2-(4-Bromopyridin-2-YL)oxazole is a heterocyclic compound that features a pyridine ring substituted with a bromine atom at the 4-position and an oxazole ring at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromopyridin-2-YL)oxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-bromo-2-aminopyridine with an appropriate carboxylic acid derivative under cyclization conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 2-(4-Bromopyridin-2-YL)oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. The bromine atom can also participate in halogen bonding, further stabilizing the interaction with the target .

Comparison with Similar Compounds

Uniqueness: 2-(4-Bromopyridin-2-YL)oxazole is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions that are not possible with other halogens. This can lead to different biological activities and reactivity profiles compared to its chloro, fluoro, and iodo analogs .

Properties

Molecular Formula

C8H5BrN2O

Molecular Weight

225.04 g/mol

IUPAC Name

2-(4-bromopyridin-2-yl)-1,3-oxazole

InChI

InChI=1S/C8H5BrN2O/c9-6-1-2-10-7(5-6)8-11-3-4-12-8/h1-5H

InChI Key

YGRTVMPUWYWZFA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1Br)C2=NC=CO2

Origin of Product

United States

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